molecular formula C9H12N6O2S B12672987 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- CAS No. 122949-66-0

1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)-

Cat. No.: B12672987
CAS No.: 122949-66-0
M. Wt: 268.30 g/mol
InChI Key: PNMURGPVEPYPIO-UHFFFAOYSA-N
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Description

1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including its role as an inhibitor of various enzymes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of functionalized compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

CAS No.

122949-66-0

Molecular Formula

C9H12N6O2S

Molecular Weight

268.30 g/mol

IUPAC Name

4-amino-1-(2-hydroxyethoxymethyl)pyrazolo[3,4-d]pyrimidine-3-carbothioamide

InChI

InChI=1S/C9H12N6O2S/c10-7-5-6(8(11)18)14-15(4-17-2-1-16)9(5)13-3-12-7/h3,16H,1-2,4H2,(H2,11,18)(H2,10,12,13)

InChI Key

PNMURGPVEPYPIO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=NN(C2=N1)COCCO)C(=S)N)N

Origin of Product

United States

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